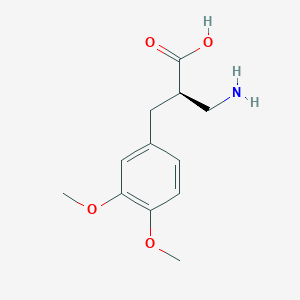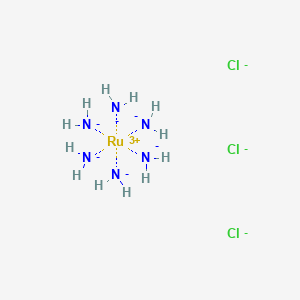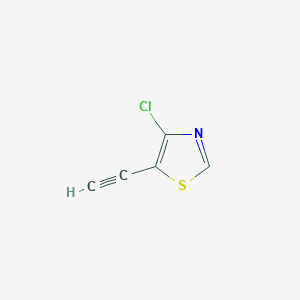
4-Chloro-5-ethynylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-ethynylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethynylthiazole typically involves the reaction of 4-chlorothiazole with acetylene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ethynyl derivative. A common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which employs palladium(II) acetate and copper(I) iodide as catalysts in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s properties.
Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted thiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-ethynylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism by which 4-Chloro-5-ethynylthiazole exerts its effects varies depending on its application:
Antimicrobial Action: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It targets specific molecular pathways in cancer cells, leading to apoptosis or cell cycle arrest.
類似化合物との比較
4-Chlorothiazole: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
5-Ethynylthiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness: 4-Chloro-5-ethynylthiazole’s combination of a chlorine atom and an ethynyl group provides unique reactivity and biological properties, making it a valuable compound in both synthetic chemistry and biomedical research.
特性
分子式 |
C5H2ClNS |
|---|---|
分子量 |
143.59 g/mol |
IUPAC名 |
4-chloro-5-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2ClNS/c1-2-4-5(6)7-3-8-4/h1,3H |
InChIキー |
HBSGOIFMVVTOGY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(N=CS1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)

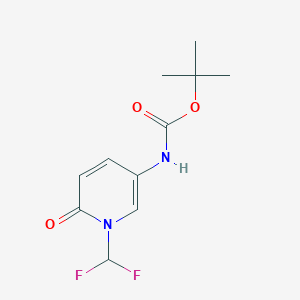
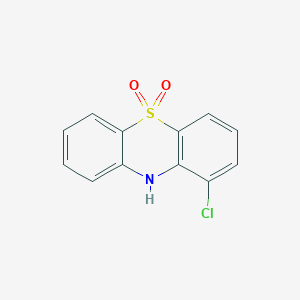

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)

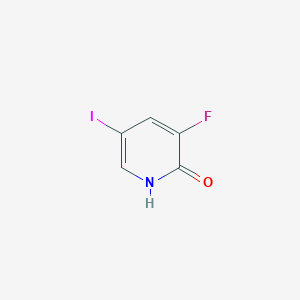
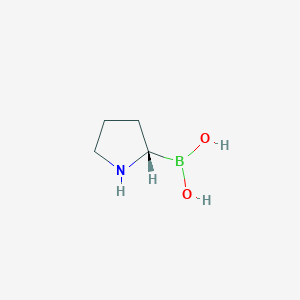
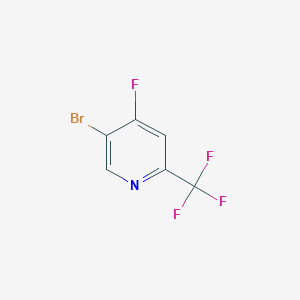
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
